molecular formula C10H9ClN2O B082603 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one CAS No. 14580-22-4

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Cat. No. B082603
CAS RN: 14580-22-4
M. Wt: 208.64 g/mol
InChI Key: CWESERWNUIUBJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one derivatives involves various chemical pathways, including transition metal-free methods and condensation/cyclization reactions. Kamani et al. (2019) described the synthesis of a tolylthiopyrazol bearing methyl group via N-chlorosuccinimide mediated direct sulfenylation at room temperature, a process characterized by spectroscopic techniques and X-ray diffraction studies (Kamani et al., 2019). Additionally, Prabhudeva et al. (2017) synthesized a chlorophenyl-pyrazole derivative through a condensation/cyclisation reaction, emphasizing the role of hydrochloric acid in methyl alcohol under reflux conditions for the structural proof of the title molecule (Prabhudeva et al., 2017).

Molecular Structure Analysis

X-ray crystallography is a primary tool for analyzing the molecular structure of 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one derivatives. The studies reveal that these compounds crystallize in various crystal systems, with molecular geometry confirmed through spectroscopic techniques and single-crystal X-ray diffraction. For example, the compound synthesized by Kamani et al. (2019) crystallizes in the monoclinic crystal class, providing detailed insight into its structural parameters (Kamani et al., 2019).

Scientific Research Applications

  • Synthesis of Colored Products through Thermal Condensation : One study detailed the thermal condensation of 1-aryl/hetaryl-3-methyl-2-pyrazolin-5-ones with aromatic aldehydes, resulting in colored products like 4-arylidene-2-pyrazolin-5-ones. These were characterized using spectroscopic techniques (Basaif, 2008).

  • Potential Anticancer and Antimicrobial Applications : Research has been conducted on novel biologically potent heterocyclic compounds derived from pyrazoline, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, for their potential anticancer and antimicrobial activities. These compounds exhibited promising results against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).

  • Creation of Novel Compounds for Various Applications : A study highlighted the preparation of the title compound by treating 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with certain reagents, leading to new chemical entities characterized by extensive spectroscopic data (Batezila & Holzer, 2010).

  • Synthesis of Pyrazoline Derivatives for Pharmacological Exploration : The synthesis and molecular docking studies of pyrazoline derivatives, such as those incorporating chlorophenyl groups, have been explored for their potential antimicrobial and anticancer properties. Some of these compounds showed higher anticancer activity compared to standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Antioxidant Activity of Pyrazolone Derivatives : Another study focused on synthesizing thiazolyl–pyrazolone derivatives from 3-methyl-1-thiocarbamoyl-2-pyrazolin-5-one, which were evaluated for their antioxidant activities. These derivatives showed potential as antioxidants in the ABTS Radical Cation Decolorization Assay (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).

  • Investigation in Metal Chelates and Coordination Chemistry : Studies have also been conducted on the chelation properties of pyrazolone derivatives with metals. For instance, Schiff bases derived from pyrazolone were used to prepare chromium(III) chelates, exploring their coordination chemistry and spectral properties (Parikh & Shah, 1985).

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which include 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are likely to interact with specific proteins or enzymes in the parasites causing these diseases, disrupting their normal functions.

Mode of Action

Similar compounds have been shown to inhibit the gabaergic system, which could contribute to increased neurotransmitter levels . This suggests that 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one might interact with its targets, leading to changes in cellular processes and ultimately affecting the survival and proliferation of the parasites.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it is plausible that this compound interferes with essential metabolic pathways in leishmania and plasmodium parasites

Pharmacokinetics

Similar compounds like ketamine, which is chemically a 2-(2-chlorophenyl)-2-(methylamino)-cyclohexan-1-one, are known to be lipid-soluble and have a dissociation constant near to physiological ph . This suggests that 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one might have similar properties, potentially influencing its bioavailability and pharmacological effects.

Result of Action

Based on its potential antileishmanial and antimalarial activities, it can be inferred that this compound may lead to the death of leishmania and plasmodium parasites, thereby alleviating the symptoms of these diseases .

properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWESERWNUIUBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065790
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

CAS RN

14580-22-4
Record name 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
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Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
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Record name 3H-Pyrazol-3-one, 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-
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Record name 2-(2-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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